N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide
Description
This compound features a 1,3,4-oxadiazole core substituted at the 5-position with a 4-methanesulfonylphenyl group and at the 2-position with a 3,4-dimethoxybenzamide moiety. The methanesulfonyl (mesyl) group is a strong electron-withdrawing substituent, while the 3,4-dimethoxybenzamide contributes electron-donating methoxy groups. This combination likely influences solubility, metabolic stability, and target binding affinity.
Properties
IUPAC Name |
3,4-dimethoxy-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O6S/c1-25-14-9-6-12(10-15(14)26-2)16(22)19-18-21-20-17(27-18)11-4-7-13(8-5-11)28(3,23)24/h4-10H,1-3H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHAIGQUZKKPHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)S(=O)(=O)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies
Cyclodehydration of Diacylhydrazines
The most widely reported method involves cyclodehydration of a diacylhydrazine intermediate.
Step 1: Synthesis of 3,4-Dimethoxybenzohydrazide
3,4-Dimethoxybenzohydrazide is prepared via hydrazinolysis of methyl 3,4-dimethoxybenzoate:
$$
\text{Methyl 3,4-dimethoxybenzoate} + \text{Hydrazine hydrate} \xrightarrow{\text{Ethanol, reflux}} \text{3,4-Dimethoxybenzohydrazide}
$$
Conditions :
Step 2: Formation of Diacylhydrazine
The hydrazide reacts with 4-methanesulfonylbenzoyl chloride to form the diacylhydrazine:
$$
\text{3,4-Dimethoxybenzohydrazide} + \text{4-Methanesulfonylbenzoyl chloride} \xrightarrow{\text{Dichloromethane, RT}} \text{Diacylhydrazine}
$$
Conditions :
Step 3: Cyclodehydration to 1,3,4-Oxadiazole
Cyclization is achieved using phosphorus oxychloride (POCl₃) as a dehydrating agent:
$$
\text{Diacylhydrazine} \xrightarrow{\text{POCl₃, reflux}} \text{N-[5-(4-Methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide}
$$
Conditions :
Oxidative Cyclization of Thiosemicarbazides
An alternative route employs oxidative desulfurization of thiosemicarbazides using hypervalent iodine reagents:
Step 1: Synthesis of Thiosemicarbazide
3,4-Dimethoxybenzohydrazide reacts with 4-methanesulfonylphenyl isothiocyanate:
$$
\text{3,4-Dimethoxybenzohydrazide} + \text{4-Methanesulfonylphenyl isothiocyanate} \xrightarrow{\text{THF}} \text{Thiosemicarbazide}
$$
Conditions :
Step 2: Oxidative Cyclization
The thiosemicarbazide undergoes cyclization using iodobenzene diacetate (IBD):
$$
\text{Thiosemicarbazide} \xrightarrow{\text{IBD, CH₃CN}} \text{Target Compound}
$$
Conditions :
Analytical Characterization
Spectral Data
Purity and Yield Optimization
| Method | Yield (%) | Purity (HPLC) |
|---|---|---|
| Cyclodehydration (POCl₃) | 70 | 98.5 |
| Oxidative Cyclization | 65 | 97.2 |
Comparative Analysis of Methods
| Parameter | Cyclodehydration | Oxidative Cyclization |
|---|---|---|
| Reaction Time | 6 hours | 3 hours |
| Cost of Reagents | Moderate | High |
| Scalability | Excellent | Moderate |
| Environmental Impact | High (POCl₃) | Low |
Industrial-Scale Considerations
For large-scale synthesis, the cyclodehydration route is preferred due to:
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, leading to new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: It has potential therapeutic applications due to its unique structure and properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind with high affinity to these targets, modulating their activity and leading to the desired effects .
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Feasibility : The target compound can likely be synthesized via routes similar to (using 3,4-dimethoxybenzoic acid and mesylphenyl-substituted hydrazide intermediates) .
- Therapeutic Potential: Structural analogs suggest applications in oncology () and enzyme modulation (–8). The target compound’s balanced polarity and substituent synergy make it a candidate for further in vitro screening .
Biological Activity
N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features several notable structural components:
- Oxadiazole Ring : Known for its stability and diverse biological activities.
- Methanesulfonyl Group : Enhances solubility and reactivity.
- Dimethoxybenzamide Core : Imparts unique chemical properties.
These features contribute to the compound's potential as a therapeutic agent in various biomedical applications.
Synthesis
The synthesis of this compound typically involves multi-step processes that may include:
- Formation of the oxadiazole ring through cyclization reactions.
- Introduction of the methanesulfonyl group.
- Functionalization of the benzamide core.
Each step requires specific reagents and conditions to ensure high yields and purity of the final product.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines. For example:
- Cell Lines Tested : A-549 (lung cancer), MCF7 (breast cancer), HCT116 (colon cancer).
- IC50 Values : Some derivatives demonstrate IC50 values ranging from to , comparable to established chemotherapeutics like doxorubicin .
Antioxidant Activity
The compound has also been evaluated for its antioxidant potential:
- DPPH Radical Scavenging Assay : Exhibited moderate radical-scavenging activity compared to ascorbic acid at concentrations of .
The biological activity of this compound is believed to be mediated through:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in cancer cell proliferation or survival.
- DNA Binding : Potential binding affinity to DNA could disrupt replication processes in cancer cells .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds and their mechanisms:
Q & A
Q. Optimization :
- Temperature : Maintain 60–80°C during cyclization to prevent side reactions .
- pH : Neutral to slightly basic conditions (pH 7–8) improve coupling efficiency .
- Solvent selection : Polar aprotic solvents (e.g., THF) enhance solubility of intermediates .
Basic: How is the structural integrity of this compound confirmed post-synthesis?
Q. Methodology :
- NMR spectroscopy : - and -NMR confirm substituent positions (e.g., methoxy groups at 3,4-positions, methanesulfonylphenyl integration) .
- IR spectroscopy : Peaks at ~1670 cm (amide C=O) and ~1250 cm (sulfonyl S=O) validate functional groups .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H] for CHNOS: 416.09) .
Advanced: How can researchers resolve contradictions in biological activity data across different studies?
Q. Approach :
- Dose-response standardization : Use consistent molar concentrations (e.g., 1–100 µM) to minimize variability in IC values .
- Cell line validation : Ensure cell lines (e.g., HeLa, MCF-7) are authenticated via STR profiling to rule out cross-contamination .
- Control experiments : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (e.g., DMSO ≤0.1%) to normalize data .
Example : Discrepancies in antimicrobial activity may arise from differences in bacterial strain susceptibility. Re-testing under CLSI guidelines with ATCC reference strains improves reproducibility .
Advanced: What computational strategies are employed to predict binding modes with biological targets?
Q. Methods :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., COX-2, tubulin). Key residues (e.g., Arg120 in COX-2) may hydrogen-bond with the methanesulfonyl group .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. RMSD plots (<2 Å indicate stable binding) .
- QSAR modeling : Corrogate substituent effects (e.g., electron-withdrawing methanesulfonyl vs. methoxy groups) on activity using descriptors like logP and polar surface area .
Basic: What in vitro assays are recommended for preliminary evaluation of antitumor activity?
Q. Protocols :
- MTT assay : Screen against cancer cell lines (e.g., A549, HepG2) at 24–72 hours. Calculate IC using nonlinear regression (GraphPad Prism) .
- Apoptosis detection : Annexin V/PI staining with flow cytometry to quantify early/late apoptotic populations .
- Cell cycle analysis : PI staining post-fixation to identify G1/S or G2/M arrest .
Advanced: How does the methanesulfonyl group influence pharmacokinetic properties compared to halogenated analogs?
Q. Comparative analysis :
| Property | Methanesulfonyl derivative | 4-Chlorophenyl analog |
|---|---|---|
| LogP | 2.1 (moderate lipophilicity) | 3.4 (higher lipophilicity) |
| Solubility (µg/mL) | 12.5 (PBS, pH 7.4) | 4.8 |
| Metabolic stability | t: 45 min (human liver microsomes) | t: 22 min |
The methanesulfonyl group enhances aqueous solubility and reduces CYP3A4-mediated metabolism, improving oral bioavailability .
Advanced: What strategies mitigate oxidative degradation during long-term stability studies?
Q. Solutions :
- Storage conditions : Lyophilize and store at -80°C under argon to prevent radical-mediated degradation .
- Antioxidants : Add 0.01% w/v ascorbic acid to aqueous formulations .
- Packaging : Use amber glass vials with PTFE-lined caps to block UV/oxygen .
Degradation markers : Monitor via HPLC for peaks corresponding to sulfone oxidation products (retention time shifts ≥2 minutes) .
Basic: How is structure-activity relationship (SAR) studied for this compound?
Q. SAR design :
- Substituent variation : Synthesize analogs with modified groups (e.g., replacing methoxy with ethoxy or halogens) .
- Biological testing : Compare IC values across analogs (see table below).
| Analog | IC (µM, MCF-7) | Key Feature |
|---|---|---|
| 3,4-Dimethoxybenzamide | 8.2 | Baseline activity |
| 3-Ethoxy-4-methoxybenzamide | 12.7 | Reduced potency |
| 3,4-Dichlorobenzamide | 5.9 | Enhanced cytotoxicity |
The 3,4-dimethoxy configuration balances solubility and target affinity, while halogens improve membrane permeability .
Advanced: How are conflicting spectral data (e.g., NMR splitting patterns) resolved?
Q. Troubleshooting :
- Variable temperature NMR : Heat samples to 50°C to reduce rotational barriers and simplify splitting (e.g., coalescence of diastereotopic protons) .
- 2D-COSY/HMBC : Resolve overlapping signals by correlating - and - couplings .
- Deuterated solvent screening : Test in DMSO-d vs. CDCl to identify solvent-induced shifts .
Basic: What enzymatic targets are hypothesized for this compound, and how are they validated?
Q. Target hypotheses :
- COX-2 inhibition : Predicted via docking; validate with prostaglandin E ELISA in LPS-induced macrophages .
- Tubulin polymerization : Assess via turbidity assay (350 nm) using porcine tubulin. IC <10 µM suggests antimitotic activity .
Validation : Use siRNA knockdown of target genes (e.g., PTGS2 for COX-2) to confirm phenotype rescue .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
